1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol
Overview
Description
“1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol” is a chemical compound with the molecular formula C11H22N2O . It has a molecular weight of 198.31 g/mol . The IUPAC name for this compound is 1-[(4-amino-1-piperidinyl)methyl]cyclohexanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H22N2O/c12-10-4-6-13(7-5-10)8-9-2-1-3-11(9)14/h10-11,14H,1-8,12H2 . This code provides a specific representation of the molecular structure.
Physical and Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 212.33 g/mol . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Gimazetdinov et al. (2016) focused on the synthesis of a new 1,2,3,4-functionalized cyclopentane, highlighting the importance of such compounds in organic synthesis and potential applications in medicinal chemistry (Gimazetdinov et al., 2016).
- Kobayashi et al. (2013) explored the potential of cyclopentyl methyl ether (CPME) as a solvent for radical reactions, indicating the utility of cyclopentane derivatives in facilitating various organic reactions (Kobayashi et al., 2013).
Biological Applications
- Prezzavento et al. (2007) investigated the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines, which showed high affinity for sigma receptors. This suggests that cyclopentane derivatives might have applications in developing drugs targeting sigma receptors, which are involved in various neurological and psychiatric disorders (Prezzavento et al., 2007).
Advanced Materials and Catalysts
- The study by Ilter et al. (2002) on the thermal behaviour of polymethacrylates with a 1,3-dioxolane ring, derived from reactions involving cyclopentanone, provides insights into the development of new polymeric materials with specific thermal properties (Ilter et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
1-[(4-aminopiperidin-1-yl)methyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-10-3-7-13(8-4-10)9-11(14)5-1-2-6-11/h10,14H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCKBSLMBKYBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC(CC2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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